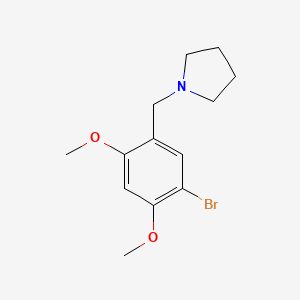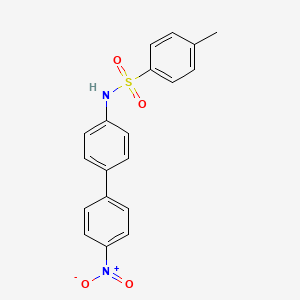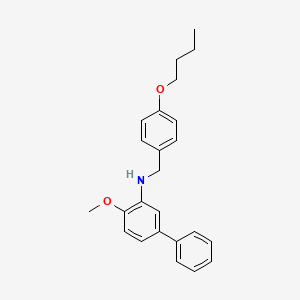
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of stable enzyme-inhibitor complexes. N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide is thought to bind to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, antimicrobial activity, and anti-inflammatory activity. It has also been reported to possess antioxidant properties and to exhibit cytotoxic activity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide in lab experiments is its high potency and selectivity towards various enzymes and bacterial strains. However, one of the limitations is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide, including the development of novel synthetic routes for its preparation, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate its safety and toxicity profiles, as well as its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide involves the reaction of 2-(1H-1,2,3-triazol-1-yl)acetic acid with 2-methyl-2H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction leads to the formation of N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide, which is then purified by column chromatography.
Applications De Recherche Scientifique
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has also been reported to possess antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-(2-methyltriazol-4-yl)-2-(triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O/c1-13-9-4-6(11-13)10-7(15)5-14-3-2-8-12-14/h2-4H,5H2,1H3,(H,10,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLMHPWKNVUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)NC(=O)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)


![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)